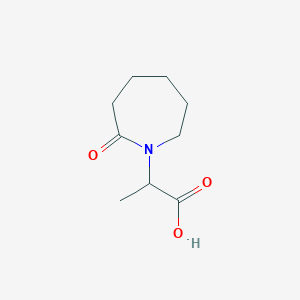

2-(2-Oxoazepan-1-yl)propanoic acid

説明

2-(2-Oxoazepan-1-yl)propanoic acid is a heterocyclic compound featuring a seven-membered azepane ring fused with a ketone (oxo) group at the 2-position and a propanoic acid substituent at the 1-position.

特性

分子式 |

C9H15NO3 |

|---|---|

分子量 |

185.22 g/mol |

IUPAC名 |

2-(2-oxoazepan-1-yl)propanoic acid |

InChI |

InChI=1S/C9H15NO3/c1-7(9(12)13)10-6-4-2-3-5-8(10)11/h7H,2-6H2,1H3,(H,12,13) |

InChIキー |

WETFVOGKVQSFDN-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)O)N1CCCCCC1=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoazepan-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-aminohexanoic acid with acetic anhydride to form the azepane ring, followed by oxidation to introduce the ketone functional group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of 2-(2-Oxoazepan-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

2-(2-Oxoazepan-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The azepane ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted azepane derivatives with different functional groups.

科学的研究の応用

There seems to be a confusion in the query, as the compound of interest is "3-(2-Oxoazepan-1-yl)propanoic acid" (CAS Number: 505026-81-3) , not "2-(2-Oxoazepan-1-yl)propanoic acid". Therefore, the following information will focus on the applications of 3-(2-Oxoazepan-1-yl)propanoic acid, based on the available search results.

Research and Pharmaceutical Applications

- Ocular Anti-Inflammatory Diseases 3-(2-Oxoazepan-1-yl)propanoic acid can be used as an agonist of FPR2 to treat ocular inflammatory diseases .

Ocular Tissue Expression FPR2 is expressed in ocular tissues such as the cornea, as well as in the posterior of the eye, and inflammatory cells . FPR2 agonists exhibit ocular anti-inflammatory activity . - Anti-inflammatory Activity FPR2 agonists show potent anti-inflammatory activity in an endotoxin-induced uveitis model in rats .

- Corneal Wound Healing FPR2 agonists can accelerate healing and re-epithelialization in a rabbit model of corneal wounds .

- Hypertension Treatment Substituted caprolactam derivatives, which include compounds similar to 3-(2-Oxoazepan-1-yl)propanoic acid, have been patented as antihypertensives .

Chemical Research

- Rearrangement of Amino Acids 2-Oxoazepane α,α-amino acids can undergo rearrangement to form 2'-oxopiperidine-containing β(2,3,3)-amino acids, which are useful as scaffolds for peptidomimetics, foldamers, and bioactive compounds .

- The rearrangement process involves the breakdown of an amide bond and the formation of a new bond, leading to a six-membered heterocycle .

- The presence of a carboxylic acid at position 4 of the 2-oxoazepane ring facilitates this rearrangement, participating directly in the intramolecular catalysis .

Other Potential Applications

- Reagent in chemical synthesis : 3-(2-Oxoazepan-1-yl)propanoic acid can be used as a reagent in chemical synthesis .

- Building block for bioactive molecules: It can serve as a building block for creating molecules with biological activity .

作用機序

The mechanism of action of 2-(2-Oxoazepan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The azepane ring and ketone functional group play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-Oxoazepan-1-yl)propanoic acid and related compounds:

Structural and Functional Insights

Ring Size and Flexibility: Azepane (7-membered) vs. pyrrolidine (5-membered): Larger rings like azepane offer greater conformational flexibility, which can enhance binding to enzymes or receptors compared to rigid pyrrolidine derivatives . Benzazepine derivatives (e.g., 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid) introduce aromaticity, improving interactions with hydrophobic protein pockets .

Functional Group Modifications :

- The oxo group in azepane analogs increases electrophilicity, making these compounds reactive intermediates for further derivatization (e.g., forming Schiff bases or coordinating metals) .

- Fluorine substitution (e.g., in adamantyl derivatives) enhances metabolic stability and binding affinity due to electronegativity and steric effects .

Biological Activity Trends: Compounds with oxazole or benzazepine cores exhibit higher antimicrobial or anti-inflammatory activities compared to simple azepane derivatives, likely due to enhanced target engagement . The absence of the oxo group (e.g., 2-(azepan-1-yl)propanoic acid) reduces reactivity but retains basic amine functionality for hydrogen bonding .

Case Studies and Research Findings

- Enzyme Inhibition: Fluorinated adamantyl propanoic acid derivatives demonstrated 20–30% higher binding affinity to α-amylase compared to non-fluorinated analogs in molecular docking studies .

生物活性

2-(2-Oxoazepan-1-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Oxoazepan-1-yl)propanoic acid features a seven-membered azepane ring with a carbonyl group and a propanoic acid moiety. This structural configuration is significant for its interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that derivatives of 2-(2-Oxoazepan-1-yl)propanoic acid exhibit notable anti-inflammatory effects. A study evaluated various derivatives in human peripheral blood mononuclear cells (PBMC), demonstrating that these compounds can modulate cytokine release, particularly decreasing levels of pro-inflammatory cytokines such as TNF-α and IFN-γ while increasing IL-10 production .

Table 1: Cytokine Modulation by 2-(2-Oxoazepan-1-yl)propanoic Acid Derivatives

| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | IL-10 Increase (%) |

|---|---|---|---|

| 3a | 44 | 79 | Significant |

| 3b | Moderate | Increased | Moderate |

| 3e | Significant | Moderate | High |

2. Antioxidant Activity

The compound has also been associated with antioxidant properties, which contribute to its neuroprotective effects. For instance, it has been shown to inhibit neurotoxicity caused by excess calcium and glutamate, suggesting potential applications in treating neurodegenerative disorders .

3. Nootropic Effects

As a nootropic agent, 2-(2-Oxoazepan-1-yl)propanoic acid enhances cognitive function. Studies have indicated that it can improve blood rheology and exhibit protective effects against cognitive decline due to cerebrovascular issues .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Cytokine Modulation : Influencing the immune response by altering cytokine profiles.

- Antioxidant Activity : Reducing oxidative stress within neuronal cells.

- Calcium Regulation : Preventing calcium overload in neurons, which is critical for cell survival.

Case Study 1: In Vivo Efficacy in Animal Models

In an experimental model involving rats with induced ocular inflammation, administration of agonists derived from 2-(2-Oxoazepan-1-yl)propanoic acid showed significant reduction in inflammatory markers and improved healing outcomes . This highlights the therapeutic potential for treating inflammatory diseases.

Case Study 2: Neuroprotective Effects in Cognitive Deficiency

A clinical assessment of noopept, a related compound, demonstrated that it retains efficacy both parenterally and orally in improving cognitive function. The study noted significant improvements in patients with post-traumatic cognitive deficiencies, suggesting similar potential for derivatives of 2-(2-Oxoazepan-1-yl)propanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。